4-Chlorophenyl 4-nitrobenzyl sulfone
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Overview
Description
4-Chlorophenyl 4-nitrobenzyl sulfone is an organic compound with the molecular formula C13H10ClNO4S It is a sulfone derivative characterized by the presence of both chlorophenyl and nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophenyl 4-nitrobenzyl sulfone can be synthesized through the reaction of 4-nitrobenzyl bromide with sodium 4-chlorothiophenoxide. The reaction typically occurs in dimethyl sulfoxide (DMSO) at room temperature. The intermediate sulfide is then oxidized in situ to form the sulfone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-nitrobenzyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group.
Oxidation and Reduction: The sulfone group can be reduced to the corresponding sulfide, and the nitro group can be reduced to an amine.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiophenoxide in DMSO.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Reduction: 4-Chlorophenyl 4-aminobenzyl sulfone.
Coupling: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
4-Chlorophenyl 4-nitrobenzyl sulfone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for
Properties
Molecular Formula |
C13H10ClNO4S |
---|---|
Molecular Weight |
311.74 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO4S/c14-11-3-7-13(8-4-11)20(18,19)9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2 |
InChI Key |
KGVBETVZAXFPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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